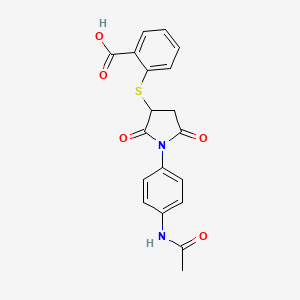

2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-acetamidophenyl group at the 1-position and a thioether-linked benzoic acid moiety at the 3-position. This structure combines aromatic, amide, and carboxylic acid functionalities, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name |

2-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S/c1-11(22)20-12-6-8-13(9-7-12)21-17(23)10-16(18(21)24)27-15-5-3-2-4-14(15)19(25)26/h2-9,16H,10H2,1H3,(H,20,22)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZXHYKEDGPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

Introduction of the Acetamidophenyl Group: This step involves the acylation of aniline with acetic anhydride to form 4-acetamidoaniline.

Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzoic acid derivative.

Final Coupling: The final step involves coupling the pyrrolidine derivative with the thioether-substituted benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the pyrrolidine ring.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Pharmacological Properties:

The compound's structure suggests potential anti-inflammatory effects akin to non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that the acetamidophenyl group could enable binding to targets similar to existing pharmaceuticals, allowing exploration in therapeutic contexts such as:

- Anti-inflammatory agents: The compound may inhibit cyclooxygenase enzymes, reducing inflammation.

- Analgesics: Its structural similarity to known analgesics positions it as a candidate for pain relief studies.

Case Study: Interaction Studies

Studies have shown that 2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can modulate enzyme activity or receptor interactions. For instance, preliminary in vitro assays suggest that it may act as an inhibitor of acetylcholinesterase, which is significant for Alzheimer's disease treatment strategies .

Organic Synthesis Applications

Building Block for Complex Molecules:

The compound serves as a valuable intermediate in synthetic chemistry due to its unique structure. It can be utilized to synthesize more complex molecules through various reactions:

- Formation of Pyrrolidine Ring: Achieved via cyclization reactions involving dicarbonyl compounds and amines.

- Thioether Formation: Introduced through nucleophilic substitution reactions.

Synthetic Route Overview:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the pyrrolidine ring from suitable precursors. |

| 2 | Acylation | Introduction of the acetamidophenyl group via acetic anhydride. |

| 3 | Nucleophilic Substitution | Formation of the thioether linkage with thiol reagents. |

| 4 | Coupling | Final coupling under conditions using coupling reagents like EDCI. |

Industrial Applications

In industrial settings, this compound can be explored for:

- Development of New Materials: Its complex structure may lead to novel polymers or coatings with enhanced properties.

- Pharmaceutical Formulations: As a potential API (Active Pharmaceutical Ingredient), it could be incorporated into formulations targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The acetamidophenyl group might mimic the structure of known bioactive molecules, allowing it to bind to specific targets and exert its effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound (Target) | C₁₉H₁₆N₂O₅S | 384.41* | Benzoic acid, pyrrolidinone, thioether, acetamide |

| (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | C₂₀H₁₀N₄O₃S | 386.38 | Carbonitrile, benzylidene, thiazolo-pyrimidine |

| (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | C₂₂H₁₇N₃O₃S | 403.45 | Carbonitrile, cyanoaryl, thiazolo-pyrimidine |

| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | C₁₇H₁₀N₄O₃ | 318.30 | Carbonitrile, quinazoline, furan |

Key Observations :

- Target Compound: Uniquely combines a pyrrolidinone core with a thioether-linked benzoic acid and an acetamidophenyl group.

- Heterocyclic Cores: Compounds 11a and 11b feature thiazolo-pyrimidine scaffolds, while compound 12 incorporates a pyrimido-quinazoline system. These cores differ from the pyrrolidinone in the target compound, which may influence ring strain and conformational flexibility.

- Substituents: The acetamidophenyl group in the target compound introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing cyano or methyl groups in 11a–12.

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Spectroscopy : The target’s IR spectrum would distinguish itself via a broad carboxylic acid O–H stretch (~2500–3000 cm⁻¹) absent in 11a–12. Its acetamide NH stretch (~3200 cm⁻¹) aligns with NH signals in 11a–13.

Biological Activity

2-((1-(4-Acetamidophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, often referred to as ACT, is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ACT is C₁₄H₁₅N₃O₄S, with a molecular weight of approximately 343.35 g/mol. The structural complexity of ACT includes a benzoic acid moiety, a pyrrolidine ring, and an acetamidophenyl group. These features contribute to its diverse biological activities.

Anti-inflammatory and Analgesic Effects

ACT exhibits significant anti-inflammatory and analgesic properties. Research indicates that it inhibits key enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and chronic pain. The compound's ability to modulate enzyme activity suggests mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) but potentially with improved efficacy and reduced side effects.

The biological activity of ACT is attributed to its interaction with various biological targets. The thio group enhances its binding affinity to specific proteins or enzymes, which may lead to modulation of their activity in biological systems. This mechanism is critical for its proposed therapeutic effects .

In vitro Studies

In vitro studies have demonstrated that ACT can promote the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and protein turnover, which are often disrupted in various diseases .

Case Study: Efficacy Against Cancer

A notable case study explored the efficacy of ACT against cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in engineered lymphoma cells dependent on anti-apoptotic proteins like Mcl-1 and Bfl-1. This suggests that ACT may serve as a dual inhibitor targeting multiple pathways involved in cancer cell survival .

Environmental Applications

Beyond its medicinal properties, ACT has been evaluated for its environmental impact, particularly in aquatic systems. Its behavior and potential effects on ecosystems have been studied, highlighting its versatility as a compound with applications beyond pharmacology.

Synthesis and Derivatives

The synthesis of ACT typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Various derivatives of benzoic acid have been explored for their biological activities, indicating that modifications can enhance specific properties or target different biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.